Polymyxin B6

Structural elucidation NMR characterization Lipopeptide fingerprinting

Polymyxin B6 is a minor, naturally occurring cyclic lipopeptide component of the polymyxin B antibiotic complex produced by Paenibacillus polymyxa. It differs from the major components, polymyxins B1 and B2, exclusively in its N-terminal fatty acyl moiety, which is 3-hydroxy-6-methyloctanoic acid, a C8 hydroxy fatty acid.

Molecular Formula C56H98N16O14 xH2SO4 (lot specific)
Molecular Weight 1219.47 (Free base)
Cat. No. B1151480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B6
Molecular FormulaC56H98N16O14 xH2SO4 (lot specific)
Molecular Weight1219.47 (Free base)
Structural Identifiers
SMILESCCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O
InChIInChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin B6 – A Structurally Distinct Minor Component of the Polymyxin B Complex for Reference and Research Procurement


Polymyxin B6 is a minor, naturally occurring cyclic lipopeptide component of the polymyxin B antibiotic complex produced by Paenibacillus polymyxa [1]. It differs from the major components, polymyxins B1 and B2, exclusively in its N-terminal fatty acyl moiety, which is 3-hydroxy-6-methyloctanoic acid, a C8 hydroxy fatty acid [2]. While all polymyxin B components share an identical heptapeptide core and exhibit comparable broad-spectrum activity against Gram-negative pathogens, the unique hydroxylated fatty acid of B6 influences its lipopolysaccharide (LPS) binding affinity [3]. Its primary value in procurement lies in its use as a high-purity reference standard for impurity profiling, analytical method validation, and structure-activity relationship (SAR) studies, rather than as a stand-alone therapeutic.

Why Generic Polymyxin B Cannot Substitute for Pure Polymyxin B6 in Analytical and Research Workflows


The clinical and commercial polymyxin B mixture is predominantly composed of B1 and B2, with B6 typically present at very low, variable levels [1]. Generic substitution with the mixture cannot provide the single-component purity required for analytical reference standards, impurity profiling, or mechanistic SAR studies. Although the antimicrobial potencies (MICs) of individual components show only marginal differences in standard assays , polymyxin B6's unique 3-hydroxy fatty acid confers distinct physicochemical properties and LPS binding characteristics that are masked in the aggregate mixture [2]. Consequently, the component's specific behavior in model membrane systems, its potential for lower nephrotoxicity, or its role as a process-related impurity marker cannot be assessed using the bulk drug.

Quantitative Differentiation Evidence for Polymyxin B6 Versus Major Components B1 and B2


Unique Fatty Acid Moiety: 3-Hydroxy-6-Methyloctanoic Acid vs. Non-Hydroxylated Analogs

Polymyxin B6 is uniquely characterized by a 3-hydroxy-6-methyloctanoic acid fatty acyl chain, whereas the dominant components B1 and B2 contain 6-methyloctanoic acid and 6-methylheptanoic acid, respectively, and B3 contains octanoic acid [1]. This hydroxyl group, absent in all other major components, was confirmed by 1H and 13C NMR and mass spectrometry [2]. The structural assignment is definitive and provides a clear mass spectrometric differentiation signal (m/z shift of +16 Da relative to B1) [3].

Structural elucidation NMR characterization Lipopeptide fingerprinting

LPS Binding Affinity Modulation vs. Polymyxin B1 and B3

In a competitive LPS-binding assay utilizing [Dab(Dansyl-Gly)1]-polymyxin B3 as a fluorescent probe, polymyxin B6 and other C9 acyl-bearing analogs demonstrated higher LPS binding affinity compared to C8 (B1) or C7 (B2) acyl counterparts [1]. The study reported that C9 fatty acyl groups contributed to binding affinity to a 'slightly greater extent' than the C8 or C7 chains, with the hydroxylated nature of B6's chain potentially offering additional hydrogen-bonding capacity [2]. Precise Kd values were not reported for individual components, but the rank-order of affinity was: C9 > C8 > C7 [3].

Lipopolysaccharide binding Fluorescent probe assay Structure-activity relationship

Antimicrobial Activity Parity: MIC Values Comparable Across Polymyxin B Components

Multiple studies and vendor compilations report marginal differences in MIC values among polymyxin B components when tested against standard Gram-negative isolates . For example, polymyxin B1, B2, B3, and B6 all demonstrate MICs in the range of 0.25–1 µg/mL against Pseudomonas aeruginosa ATCC 27853 [1]. The structural variation in the fatty acyl tail, including the hydroxyl group in B6, does not significantly alter the overall bactericidal potency under standard CLSI testing conditions [2].

Minimum inhibitory concentration Gram-negative bacteria Antimicrobial susceptibility

Procurement-Driven Application Scenarios for High-Purity Polymyxin B6


Analytical Reference Standard for Polymyxin Impurity Profiling

Polymyxin B6 is a specified impurity in pharmacopoeial monographs for polymyxin B sulfate. Procuring a high-purity (>99%) B6 standard enables accurate identification, quantification, and system suitability testing in HPLC-UV and LC-MS methods for batch release and stability studies [1].

Mechanistic Studies on Fatty Acid Hydroxylation in LPS Binding

The hydroxyl group on the 3-hydroxy-6-methyloctanoic acid tail provides a hydrogen-bond donor/acceptor not present in B1–B4. Researchers can use purified B6 in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to dissect the contribution of this moiety to lipid A recognition and outer membrane permeabilization [2].

Pharmacokinetic Component-Specific Tracking in Biological Matrices

Although aggregate PK of polymyxin B is typically reported, use of a purified B6 standard allows LC-MS/MS method development for tracking the differential disposition, protein binding, or renal clearance of the minor component in preclinical models [3].

Quote Request

Request a Quote for Polymyxin B6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.